(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid
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Description
Synthesis Analysis
The synthesis of this compound involves multiple steps . The first stage involves the reaction of Boc-Lys (pNZ)-OH with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and N-ethyl-N,N-diisopropylamine in dichloromethane at 0℃ for 1 hour . The second stage involves the addition of 1,3-thiazolidine in dichloromethane at 0 - 20℃ for 18 hours .Molecular Structure Analysis
The molecular formula of this compound is C19H27N3O8 . Its molecular weight is 425.43 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These include reactions with sodium hydroxide in 1,4-dioxane, and reactions with hydrogen and palladium 10% on activated carbon in methanol .Physical And Chemical Properties Analysis
This compound is stored sealed in dry conditions at 2-8°C . The boiling point is not specified .Scientific Research Applications
Reactive Carbonyl Species (RCS) and Chronic Diseases
Reactive carbonyl species (RCS) are highly reactive molecules generated from the oxidation of carbohydrates, lipids, and amino acids. They are implicated in damaging cellular components, leading to cytotoxicity, mutagenicity, and various chronic diseases such as inflammatory disease, atherosclerosis, diabetes, and neurodegenerative diseases. Understanding the properties, metabolism, and therapeutic targeting of RCS is crucial for preventing these diseases. Research highlights the importance of RCS in signal transduction and gene expression, suggesting potential for therapeutic intervention (Fuloria et al., 2020).
Analytical and Therapeutic Approaches to RCS
Analytical techniques such as LC-MS/MS and various bioassays are employed to identify RCS and assess compounds' abilities to sequester them. Therapeutic approaches include using endogenous RCS metabolizers, carbonyl metabolizing enzyme inducers, and RCS scavengers. Nanoparticles and nanocarriers are being explored to overcome the limited bioavailability and bioefficacy of RCS sequesters, aiming to develop effective treatments for RCS-associated chronic diseases (Barchańska et al., 2019).
Antioxidant Activity and Detection Methods
The study of antioxidants, crucial for mitigating the effects of RCS, employs various tests based on hydrogen atom transfer and electron transfer mechanisms. These assays, such as ORAC, HORAC, and DPPH, are essential for determining the antioxidant capacity of samples. Their application in analyzing complex samples highlights the importance of antioxidants in combating oxidative stress and RCS-related damage (Munteanu & Apetrei, 2021).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, as precursors for various industrial chemicals, can inhibit engineered microbes used in biorenewable fuels and chemicals production. Understanding the impact of carboxylic acids on microbial cells, including damage to cell membranes and internal pH, is vital for developing strategies to increase microbial robustness and industrial performance (Jarboe et al., 2013).
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O8/c1-19(2,3)30-18(26)21-15(16(23)24)6-4-5-11-20-17(25)29-12-13-7-9-14(10-8-13)22(27)28/h7-10,15H,4-6,11-12H2,1-3H3,(H,20,25)(H,21,26)(H,23,24)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWRVKIJFVUCNO-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569318 |
Source
|
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(4-nitrophenyl)methoxy]carbonyl}-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-6-((((4-nitrobenzyl)oxy)carbonyl)amino)hexanoic acid | |
CAS RN |
22601-53-2 |
Source
|
Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(4-nitrophenyl)methoxy]carbonyl}-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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